molecular formula C7H11NS B12932991 (R)-2-(Thiophen-2-yl)propan-1-amine

(R)-2-(Thiophen-2-yl)propan-1-amine

Cat. No.: B12932991
M. Wt: 141.24 g/mol
InChI Key: FWRBHKLKOBUBEQ-ZCFIWIBFSA-N
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Description

(R)-2-(Thiophen-2-yl)propan-1-amine\text{this compound} This compound

It contains a thiophene ring attached to a propylamine side chain. The compound exists as a pair of enantiomers due to its chiral center.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the preparation of ®-2-(Thiophen-2-yl)propan-1-amine. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example:

    Reductive Amination: The ketone is reacted with an amine (e.g., methylamine) in the presence of a reducing agent (e.g., sodium borohydride) and a chiral ligand (e.g., (R,R)-tartaric acid). This process yields the desired amine with high enantioselectivity.

Industrial Production: Industrial production methods typically involve large-scale reductive amination processes. These methods ensure efficient and cost-effective synthesis of ®-2-(Thiophen-2-yl)propan-1-amine.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ketone precursor yields the amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reductive Amination: Sodium borohydride, chiral ligands (e.g., (R,R)-tartaric acid).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides).

Major Products: The major product of the reductive amination process is ®-2-(Thiophen-2-yl)propan-1-amine itself.

Scientific Research Applications

Chemistry:

  • Building block for the synthesis of chiral compounds.
  • Ligand in asymmetric catalysis.
Biology and Medicine:
  • Potential pharmaceutical agents due to their chiral nature.
  • Investigation of biological activity and pharmacological effects.
Industry:
  • Used in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action for ®-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. It may act as a ligand, receptor agonist, or enzyme inhibitor, affecting various cellular pathways.

Comparison with Similar Compounds

®-2-(Thiophen-2-yl)propan-1-amine shares similarities with other chiral amines, such as (S)-2-(Thiophen-2-yl)propan-1-amine and related analogs

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(2R)-2-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m1/s1

InChI Key

FWRBHKLKOBUBEQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN)C1=CC=CS1

Canonical SMILES

CC(CN)C1=CC=CS1

Origin of Product

United States

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